![molecular formula C19H16F3NO4 B2712727 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol CAS No. 898914-61-9](/img/structure/B2712727.png)
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
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Description
5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, also known as ETP-101, is a novel compound with potential therapeutic applications. It belongs to the class of phenolic oxazoles and has been found to exhibit anti-inflammatory and analgesic properties.
Scientific Research Applications
Molecular Structure and Synthesis
Studies on similar compounds have highlighted the significance of π-hole tetrel bonding interactions in molecular synthesis and characterization. For instance, research on ethyl 2-triazolyl-2-oxoacetate derivatives, which share structural motifs with the compound , has unveiled insights into self-assembled dimers through O⋯π-hole tetrel bonding interactions. These findings were supported by Hirshfeld surface analysis, DFT calculations, and molecular electrostatic potential (MEP) surface calculations, offering a framework for understanding the molecular behavior and synthesis pathways of complex organic compounds (Ahmed et al., 2020).
Ligand Design and Metal Complex Formation
Research into ligand design, specifically with triazole-based ligands, has demonstrated their potential in forming metal complexes with unique properties. A study involving 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole-based ligands highlighted their ability to form metal complexes with FeIII, Al3+, and VO2+, showcasing the versatility of triazole derivatives in coordination chemistry. Such research provides a foundation for developing new materials and catalysts with tailored electronic and magnetic properties (Stucky et al., 2008).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives, including those structurally similar to 5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, have been explored, suggesting their potential as therapeutic agents. A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives showed good to moderate activities against various microorganisms, indicating the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Sensing Applications
Compounds with benzoxazole and benzothiazole moieties, similar to the target compound, have been applied in the development of fluorescent probes for sensing metal cations and pH. Research on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogue demonstrated their effectiveness as fluorescent probes for magnesium and zinc cations, highlighting the potential of such compounds in environmental monitoring and biochemical assays (Tanaka et al., 2001).
properties
IUPAC Name |
5-ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c1-3-26-13-8-9-14(15(24)10-13)17-16(18(23-27-17)19(20,21)22)11-4-6-12(25-2)7-5-11/h4-10,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRIPBESXNXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C(F)(F)F)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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